7-[3-(3,4-dimethoxyphenyl)-1,2,4-oxadiazol-5-yl]-3-(4-methoxyphenyl)quinazoline-2,4(1H,3H)-dione
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Overview
Description
The compound 7-[3-(3,4-dimethoxyphenyl)-1,2,4-oxadiazol-5-yl]-3-(4-methoxyphenyl)-1,2,3,4-tetrahydroquinazoline-2,4-dione is a complex organic molecule that features a quinazoline core, substituted with methoxyphenyl and oxadiazolyl groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 7-[3-(3,4-dimethoxyphenyl)-1,2,4-oxadiazol-5-yl]-3-(4-methoxyphenyl)-1,2,3,4-tetrahydroquinazoline-2,4-dione typically involves multi-step organic reactions. The starting materials often include 3,4-dimethoxybenzaldehyde , 4-methoxybenzaldehyde , and 1,2,4-oxadiazole derivatives . The key steps in the synthesis may involve:
Condensation reactions: to form the quinazoline core.
Cyclization reactions: to introduce the oxadiazole ring.
Substitution reactions: to attach the methoxyphenyl groups.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity. This could include:
Catalysis: to enhance reaction rates.
Purification techniques: such as recrystallization or chromatography.
Automation: of reaction steps to ensure consistency and scalability.
Chemical Reactions Analysis
Types of Reactions
7-[3-(3,4-dimethoxyphenyl)-1,2,4-oxadiazol-5-yl]-3-(4-methoxyphenyl)-1,2,3,4-tetrahydroquinazoline-2,4-dione: can undergo various chemical reactions, including:
Oxidation: The methoxy groups can be oxidized to form corresponding quinones.
Reduction: The oxadiazole ring can be reduced under specific conditions.
Substitution: The aromatic rings can undergo electrophilic substitution reactions.
Common Reagents and Conditions
Oxidizing agents: Such as potassium permanganate or chromium trioxide.
Reducing agents: Such as lithium aluminum hydride or sodium borohydride.
Catalysts: Such as palladium on carbon for hydrogenation reactions.
Major Products
Oxidation products: Quinones and other oxidized derivatives.
Reduction products: Reduced forms of the oxadiazole ring.
Substitution products: Various substituted aromatic compounds.
Scientific Research Applications
7-[3-(3,4-dimethoxyphenyl)-1,2,4-oxadiazol-5-yl]-3-(4-methoxyphenyl)-1,2,3,4-tetrahydroquinazoline-2,4-dione: has several applications in scientific research:
Medicinal Chemistry: Potential use as a pharmacophore in drug design due to its unique structural features.
Materials Science: Possible applications in the development of organic semiconductors or light-emitting diodes (LEDs).
Biological Studies: Investigation of its biological activity, including potential anti-cancer or anti-inflammatory properties.
Industrial Chemistry: Use as an intermediate in the synthesis of more complex organic molecules.
Mechanism of Action
The mechanism of action of 7-[3-(3,4-dimethoxyphenyl)-1,2,4-oxadiazol-5-yl]-3-(4-methoxyphenyl)-1,2,3,4-tetrahydroquinazoline-2,4-dione depends on its specific application. In medicinal chemistry, it may interact with various molecular targets such as enzymes or receptors. The methoxyphenyl groups can enhance its binding affinity to certain proteins, while the oxadiazole ring may contribute to its stability and bioavailability.
Comparison with Similar Compounds
Similar Compounds
3,4-Dimethoxyphenethylamine: A compound with similar methoxy substitutions but different core structure.
3-(3,4-Dimethoxyphenyl)propionic acid: Shares the dimethoxyphenyl group but has a different functional group.
3,4-Dimethoxycinnamic acid: Another compound with methoxy substitutions on an aromatic ring.
Uniqueness
7-[3-(3,4-dimethoxyphenyl)-1,2,4-oxadiazol-5-yl]-3-(4-methoxyphenyl)-1,2,3,4-tetrahydroquinazoline-2,4-dione: is unique due to its combination of a quinazoline core with methoxyphenyl and oxadiazolyl groups. This unique structure provides it with distinct chemical and biological properties, making it a valuable compound for various applications.
Properties
Molecular Formula |
C25H20N4O6 |
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Molecular Weight |
472.4 g/mol |
IUPAC Name |
7-[3-(3,4-dimethoxyphenyl)-1,2,4-oxadiazol-5-yl]-3-(4-methoxyphenyl)-1H-quinazoline-2,4-dione |
InChI |
InChI=1S/C25H20N4O6/c1-32-17-8-6-16(7-9-17)29-24(30)18-10-4-15(12-19(18)26-25(29)31)23-27-22(28-35-23)14-5-11-20(33-2)21(13-14)34-3/h4-13H,1-3H3,(H,26,31) |
InChI Key |
RSGLNYSZTAYIIL-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=C(C=C1)N2C(=O)C3=C(C=C(C=C3)C4=NC(=NO4)C5=CC(=C(C=C5)OC)OC)NC2=O |
Origin of Product |
United States |
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